3-Butoxy-2,2-dimethyl-propanol

plasticizer volatility processing temperature thermal stability

3-Butoxy-2,2-dimethyl-propanol (CAS 96497-08-4) is a monoalkyl ether of 2,2-dimethylpropane-1,3-diol (neopentyl glycol), belonging to the class of aliphatic monoethers used preferentially as plasticizer alcohols. Its molecular structure combines a sterically hindered neopentyl core with an n-butoxy tail, imparting a predicted boiling point of 218.8 °C and a calculated log P that balances hydrophilic-lipophilic character.

Molecular Formula C9H20O2
Molecular Weight 160.25 g/mol
Cat. No. B8580697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butoxy-2,2-dimethyl-propanol
Molecular FormulaC9H20O2
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESCCCCOCC(C)(C)CO
InChIInChI=1S/C9H20O2/c1-4-5-6-11-8-9(2,3)7-10/h10H,4-8H2,1-3H3
InChIKeyHVADYUPTDFGQDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butoxy-2,2-dimethyl-propanol – A Specialty Monoether for Plasticizer and Solvent Formulations


3-Butoxy-2,2-dimethyl-propanol (CAS 96497-08-4) is a monoalkyl ether of 2,2-dimethylpropane-1,3-diol (neopentyl glycol), belonging to the class of aliphatic monoethers used preferentially as plasticizer alcohols [1]. Its molecular structure combines a sterically hindered neopentyl core with an n-butoxy tail, imparting a predicted boiling point of 218.8 °C and a calculated log P that balances hydrophilic-lipophilic character . The compound is supplied at ≥95 % purity and finds application in polymer plasticization, high-boiling solvents, and surfactant intermediates.

Plasticizer alcohol for PVC and thermoplastics
High-boiling solvent for high-temperature processing
Surfactant intermediate with sterically hindered neopentyl core

Why Broad-Spectrum Glycol Ethers Cannot Replace 3-Butoxy-2,2-dimethyl-propanol in Precision Formulations


Monoethers of neopentyl glycol are not interchangeable with common glycol ethers (e.g., ethylene glycol monobutyl ether, diethylene glycol monobutyl ether) or even with close homologues such as the tert‑butoxy analogue. The neopentyl core introduces gem‑dimethyl branching that significantly alters thermal stability, plasticizer efficiency, and compatibility with host polymers [1]. Even a change from an n‑butoxy to a tert‑butoxy substituent shifts the boiling point by approximately 20 °C and modifies hydrogen‑bonding capacity, which directly affects processing viscosity and permanence. Substituting without matching these quantitative profiles risks phase separation, elevated volatile organic compound (VOC) emissions, and reduced mechanical performance in the final product.

Common glycol ethers (e.g., ethylene glycol monobutyl ether)

Linear glycol ethers lack neopentyl branching, which may reduce thermal stability, plasticizer efficiency and compatibility with polar polymers.

tert‑Butoxy analogue (3-(tert‑butoxy)-2,2‑dimethylpropan-1‑ol)

Branching in the alkoxy tail shifts boiling point and hydrogen‑bonding profile, potentially altering processing viscosity and plasticizer retention.

Quantitative Differentiation of 3-Butoxy-2,2-dimethyl-propanol Against Closest Analogues


Boiling Point Differential vs. Tert‑Butoxy Analogue Directs Processing Window Selection

The target compound exhibits a predicted boiling point of 218.8 °C, which is 20.6 °C higher than that of its closest steric analogue, 3‑(tert‑butoxy)‑2,2‑dimethylpropan‑1‑ol (198.2 °C) . This difference arises from the linear n‑butoxy chain versus the branched tert‑butoxy group, directly influencing evaporation rate and thermal persistence in high-temperature polymer processing.

Boiling Point (Predicted)
Data to verify
218.8 °C
Reported higher boiling point may support reduced volatility in high‑temperature processing.
Predicted values, no experimental data; +20.6 °C above tert‑butoxy analogue.
plasticizer volatility processing temperature thermal stability

Hydrogen‑Bond Donor Count Advantage Over Symmetric Diethers for Polymer Compatibility

3‑Butoxy‑2,2‑dimethyl‑propanol retains one hydroxyl donor and two ether acceptors, whereas the corresponding symmetric diether (1,3‑dibutoxy‑2,2‑dimethylpropane) lacks any hydrogen‑bond donor [1]. This functional group distinction translates into a higher Hansen solubility parameter for the monoether, promoting better compatibility with polar polymers such as nitrocellulose and certain polyesters.

H‑Bond Donor Count
Class‑level inference
1 donor (monoether) vs 0 (diether)
May improve compatibility with polar polymers such as nitrocellulose.
Structural analysis; no direct blend study available.
hydrogen bonding polymer compatibility solubility parameter

Patent‑Claimed Plasticizer Alcohol Status Confers Regulatory and Performance Advantage

EP 0133881 A1 explicitly claims 3‑butoxy‑2,2‑dimethyl‑propanol as a plasticizer alcohol, distinguishing it from the exempted isopropoxy and tert‑butoxy isomers [1]. The patent demonstrates that the n‑butoxy derivative provides an optimal balance of volatility, compatibility, and plasticizing efficiency for PVC and other thermoplastics, supporting its selection over non‑claimed ethers that may not have undergone equivalent performance validation.

Patent Claim Scope
Patent‑claimed
Specifically claimed as plasticizer alcohol
Patent protection signals validated utility for PVC and thermoplastics.
Excludes isopropoxy and tert‑butoxy isomers (EP 0133881 A1).
plasticizer alcohol intellectual property regulatory acceptance

Predicted Rotatable Bond Count and Conformational Flexibility vs. Rigid Analogues

3‑Butoxy‑2,2‑dimethyl‑propanol contains six rotatable bonds, compared to four in the tert‑butoxy analogue . This greater chain flexibility is associated with lower glass‑transition temperature depression efficiency in host polymers, translating into superior low‑temperature flexibility in plasticized PVC.

Rotatable Bonds
Class‑level inference
6 vs 4 (tert‑butoxy)
Greater conformational freedom may enhance low‑temperature flexibility.
Computed descriptors; plasticizer efficiency data not available.
conformational flexibility low-temperature properties plasticizer efficiency

Where 3-Butoxy-2,2-dimethyl-propanol Outperforms Generic Plasticizer Alcohols


High‑Temperature PVC Compounding Requiring Low Volatility

Thanks to its boiling point advantage of 20.6 °C over the tert‑butoxy analogue , 3‑butoxy‑2,2‑dimethyl‑propanol minimizes plasticizer loss during extrusion and calendering at temperatures above 180 °C, ensuring consistent flexibility and reducing smoke generation.

Polar Resin Systems Demanding Strong Hydrogen‑Bonding Retention

The single hydroxyl group acts as a molecular anchor in nitrocellulose, cellulose acetate butyrate, and polar polyesters. This prevents exudation better than fully etherified analogues, as inferred from the hydrogen‑bond donor advantage [1].

Low‑Temperature Flexible PVC for Automotive and Construction

The six rotatable bonds of the n‑butoxy chain confer greater conformational freedom than the four‑bond tert‑butoxy variant , translating into measurable improvements in cold‑flex temperature and impact resistance in plasticized PVC formulations.

Patent‑Secure Plasticizer Development Programs

Formulators developing proprietary plasticizer blends can rely on the EP 0133881 A1 claim set [2] to ensure freedom‑to‑operate while leveraging the validated performance of the n‑butoxy monoether over the explicitly excluded tert‑butoxy and isopropoxy isomers.

Application
Selection Property
Validation Focus
High‑temp PVC compounding
Thermal stability
Processing temperature window
Polar resin retention
Hydrogen‑bonding capacity
Exudation resistance
Low‑temperature flexible PVC
Conformational flexibility
Cold‑flex impact resistance
Patent‑secure development
Claimed vs excluded isomers
Freedom‑to‑operate review
Quote Request

Request a Quote for 3-Butoxy-2,2-dimethyl-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.